

An In-Depth Technical Guide to the Stereoisomers and Chirality of Dihydrocarvone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrocarvone, a naturally occurring monoterpene ketone, is a versatile chiral building block with significant applications in the flavor, fragrance, and pharmaceutical industries. Its biological activities, including antifungal and insect-repellent properties, are intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the stereoisomers of dihydrocarvone, detailing their synthesis, separation, and characterization. It includes a compilation of their physicochemical and spectroscopic properties, alongside detailed experimental methodologies. Furthermore, this guide elucidates the general mechanisms of action underlying the biological activities of monoterpenes, offering insights into potential signaling pathways.

Introduction to Dihydrocarvone and its Stereoisomers

Dihydrocarvone, with the chemical formula C₁₀H₁₆O, is a saturated derivative of carvone. The structure of dihydrocarvone contains two chiral centers at carbons 2 and 5, giving rise to four possible stereoisomers. These are organized into two diastereomeric pairs: cis-dihydrocarvone and trans-dihydrocarvone. Each diastereomer exists as a pair of enantiomers.



The stereochemistry of dihydrocarvone is crucial as it dictates its sensory properties and biological activity. For instance, the different stereoisomers are known to possess distinct odors, ranging from spearmint-like to musty and woody.[1] This highlights the stereospecific interactions of these molecules with biological receptors.

The four stereoisomers of dihydrocarvone are:

- (+)-(2R,5R)-trans-dihydrocarvone
- (-)-(2S,5S)-trans-dihydrocarvone
- (+)-(2S,5R)-cis-dihydrocarvone (isodihydrocarvone)
- (-)-(2R,5S)-cis-dihydrocarvone (isodihydrocarvone)

Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in each stereoisomer results in unique physicochemical and spectroscopic properties. A summary of available data is presented below.

Physicochemical Properties



Property	(+)-(2R,5R)- trans- dihydrocarvon e	(-)-(2S,5S)- trans- dihydrocarvon e	(+)-(2S,5R)-cis- dihydrocarvon e	(-)-(2R,5S)-cis- dihydrocarvon e
Molecular Formula	C10H16O	C10H16O	C10H16O	C10H16O
Molecular Weight	152.23 g/mol [2]	152.23 g/mol	152.23 g/mol [3]	152.23 g/mol [4]
CAS Number	5524-05-0[2]	5948-04-9	6909-25-7[3]	3792-53-8[4]
Appearance	Colorless liquid	Colorless liquid	Colorless liquid	Colorless liquid
Density	0.928 g/mL at 20 °C[5]	~0.928 g/mL	~0.928 g/mL	~0.928 g/mL
Boiling Point	87-88 °C at 6 mmHg[6]	220-222 °C at 760 mmHg[7]	220-222 °C at 760 mmHg[8]	Not available
Refractive Index	n20/D 1.471[5]	n20/D 1.471	n20/D 1.471	n20/D 1.471
Optical Rotation	[α]20/D +20±2° (neat)[5]	Not available	Not available	Not available

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of dihydrocarvone stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Stereoisomer	¹H NMR (CDCl₃) δ (ppm)	¹³ C NMR (CDCl ₃) δ (ppm)	
(+)-Dihydrocarvone (mixture)	0.9-2.6 (m), 4.7 (s)	14.4, 20.5, 30.9, 35.0, 44.7, 46.9, 47.1, 109.6, 147.6, 212.2[4][6]	
(2R,5R)-trans-dihydrocarvone	Data not fully available in isolated form.	Data not fully available in isolated form.	
(2S,5S)-trans-dihydrocarvone	Data not fully available in isolated form.	Data not fully available in isolated form.	
(2S,5R)-cis-dihydrocarvone	Data not fully available in isolated form.	Data not fully available in isolated form.	
(2R,5S)-cis-dihydrocarvone	Data not fully available in isolated form.	Data not fully available in isolated form.	

Note: Comprehensive, isolated NMR data for each pure stereoisomer is not readily available in public databases. The provided data is for a mixture of isomers and serves as a general reference.

Infrared (IR) Spectroscopy

The IR spectrum of dihydrocarvone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1710-1720 cm⁻¹. Other significant peaks include those for C-H stretching and bending vibrations.

Mass Spectrometry (MS)

The electron ionization mass spectrum of dihydrocarvone typically shows a molecular ion peak (M⁺) at m/z 152. Common fragmentation patterns involve the loss of an isopropyl group and other characteristic cleavages of the cyclohexanone ring.

Synthesis and Separation of Stereoisomers Synthesis



The most common route for the synthesis of dihydrocarvone stereoisomers is the reduction of the corresponding carvone enantiomers.

Objective: To synthesize a mixture of cis- and trans-dihydrocarvone from carvone.

Materials:

- (R)-(-)-Carvone or (S)-(+)-Carvone
- Zinc dust (Zn)
- Methanol (MeOH)
- Water (H₂O)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)

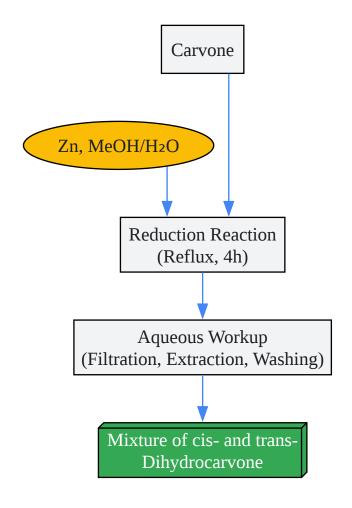
Procedure:

- To a solution of carvone (1.0 g, 6.66 mmol) in a mixture of methanol (20 mL) and water (5 mL), add zinc dust (2.6 g, 39.9 mmol) in portions with stirring.
- Reflux the reaction mixture for 4 hours.
- After cooling to room temperature, filter the reaction mixture to remove excess zinc.
- Concentrate the filtrate under reduced pressure to remove most of the methanol.
- Extract the aqueous residue with diethyl ether (3 x 20 mL).
- Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dihydrocarvone mixture.



 The resulting product is a mixture of cis- and trans-dihydrocarvones, typically in a ratio of approximately 1:4.5.[9]

Logical Workflow for Dihydrocarvone Synthesis



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Synthesis of dihydrocarvone from carvone.

Separation of Stereoisomers

Due to their similar physical properties, the separation of dihydrocarvone stereoisomers, particularly the enantiomers, requires chiral separation techniques. Diastereomers (cis and trans) can sometimes be separated by fractional distillation, though this can be challenging.[10]

Objective: To separate the four stereoisomers of dihydrocarvone.

Instrumentation:



- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Chiral capillary column: octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) is a suitable stationary phase.[11]

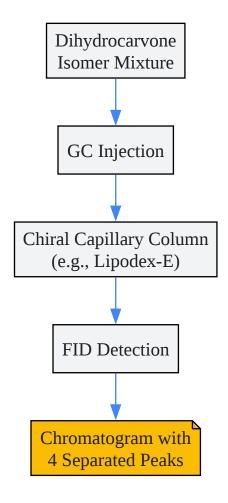
GC Conditions (Representative):

- Column: 25 m x 0.25 mm i.d., 0.25 μm film thickness.
- Carrier Gas: Hydrogen or Helium.
- Injector Temperature: 250 °C.
- Detector Temperature: 280 °C.
- Oven Program: Start at 60 °C, hold for 1 min, ramp to 200 °C at 2 °C/min.
- Injection: 1 μL of a 1% solution in hexane, split mode.

Expected Outcome: The four stereoisomers will elute at different retention times, allowing for their identification and quantification.

Experimental Workflow for Chiral GC Separation





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Workflow for chiral GC separation of dihydrocarvone isomers.

Biological Activity and Signaling Pathways

Dihydrocarvone exhibits notable biological activities, primarily as an antifungal agent and an insect repellent. The specific activity is often dependent on the stereoisomer.

Antifungal Activity

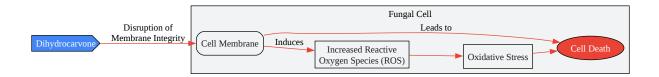
Monoterpenes, including dihydrocarvone, are known to possess antifungal properties. While specific minimum inhibitory concentration (MIC) values for individual dihydrocarvone stereoisomers against various fungal species are not extensively reported, studies on related monoterpenes suggest a mechanism involving the disruption of fungal cell membranes.[12][13] [14] Dihydrocarvone has been shown to be a potential growth inhibitor of yeasts such as Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[15]



General Mechanism of Antifungal Action of Monoterpenes

The lipophilic nature of monoterpenes allows them to partition into the lipid bilayer of fungal cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[12][16] Additionally, some monoterpenes can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[12]

Proposed Antifungal Signaling Pathway



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Generalized antifungal mechanism of monoterpenes.

Insect Repellent Activity

The insect repellent properties of monoterpenes are attributed to their interaction with the insect's olfactory system. Different stereoisomers of a compound can elicit different behavioral responses, indicating stereospecific binding to olfactory receptors.[17] While direct comparative studies on the repellency of all four dihydrocarvone stereoisomers are limited, it is a promising area for further research.

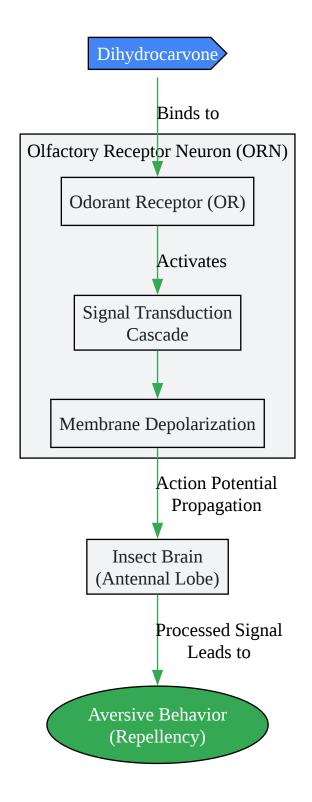
General Mechanism of Olfactory Repellency

Insect repellents act by activating specific olfactory receptor neurons (ORNs) that trigger an aversive behavioral response. These volatile molecules bind to odorant receptors (ORs) on the dendrites of ORNs located in the insect's antennae and maxillary palps. The binding of a repellent molecule to its specific OR initiates a signal transduction cascade, leading to the depolarization of the ORN and the firing of action potentials. This signal is then transmitted to



the antennal lobe of the insect brain, where it is processed, leading to an avoidance behavior. [18]

Insect Olfactory Repellent Signaling Pathway





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Generalized olfactory pathway for insect repellents.

Conclusion

The stereoisomers of dihydrocarvone represent a fascinating class of molecules where chirality dictates biological function. This guide has provided a consolidated resource for researchers and professionals, summarizing the current knowledge on their properties, synthesis, separation, and biological activities. The provided experimental outlines and mechanistic pathways offer a foundation for further research and development in the fields of drug discovery, flavor and fragrance chemistry, and agrochemicals. Future work should focus on obtaining more detailed spectroscopic data for each pure stereoisomer and conducting comprehensive comparative studies on their biological activities to fully unlock their potential.

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